molecular formula C22H28N2O3 B2997305 2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide CAS No. 431066-94-3

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide

Cat. No.: B2997305
CAS No.: 431066-94-3
M. Wt: 368.477
InChI Key: RQXREXHNSXYGII-UHFFFAOYSA-N
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Description

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, or industrial chemistry. The compound’s structure suggests it could interact with biological systems or serve as a precursor in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide likely involves multiple steps, including:

    Formation of the phenoxy intermediate: This could involve the reaction of 4-isopropyl-3-methylphenol with a suitable halogenating agent to form the corresponding halide.

    Nucleophilic substitution: The halide intermediate could then react with 4-morpholinophenylamine under nucleophilic substitution conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions might target specific functional groups within the molecule.

    Substitution: The phenoxy and morpholinophenyl groups could participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate nucleophilic or electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide could have several scientific research applications:

    Chemistry: As a building block in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery or as a pharmacological agent.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-isopropylphenoxy)-N-(4-morpholinophenyl)acetamide
  • 2-(4-methylphenoxy)-N-(4-morpholinophenyl)acetamide
  • 2-(4-isopropyl-3-methylphenoxy)-N-phenylacetamide

Uniqueness

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide may exhibit unique properties due to the specific substitution pattern on the phenoxy and morpholinophenyl groups, which could influence its reactivity, binding affinity, and overall chemical behavior.

For precise and detailed information, consulting scientific literature, patents, and chemical databases would be essential

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-16(2)21-9-8-20(14-17(21)3)27-15-22(25)23-18-4-6-19(7-5-18)24-10-12-26-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXREXHNSXYGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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